Cas no 2034595-95-2 (3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide)
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(4-cyanophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
- 3-(4-cyanophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- 3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide
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- Inchi: 1S/C20H17N3OS/c21-11-16-5-3-15(4-6-16)7-8-20(24)23-13-17-10-18(14-22-12-17)19-2-1-9-25-19/h1-6,9-10,12,14H,7-8,13H2,(H,23,24)
- InChI Key: NSDDRLNUHIMNMU-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C([H])=C1C1=C([H])N=C([H])C(=C1[H])C([H])([H])N([H])C(C([H])([H])C([H])([H])C1C([H])=C([H])C(C#N)=C([H])C=1[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 481
- XLogP3: 2.9
- Topological Polar Surface Area: 94
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6515-4451-2μmol |
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide |
2034595-95-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6515-4451-5μmol |
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide |
2034595-95-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6515-4451-10μmol |
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide |
2034595-95-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6515-4451-20μmol |
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide |
2034595-95-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6515-4451-1mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide |
2034595-95-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6515-4451-2mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide |
2034595-95-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6515-4451-3mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide |
2034595-95-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6515-4451-4mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide |
2034595-95-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6515-4451-5mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide |
2034595-95-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6515-4451-10mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide |
2034595-95-2 | 10mg |
$79.0 | 2023-09-08 |
3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide
Introduction to Compound with CAS No. 2034595-95-2 and Product Name: 3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide
The compound with the CAS number 2034595-95-2 and the product name 3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic moieties, including a thiophene ring and a pyridine moiety, contributes to its unique chemical properties and biological activities.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of such multifunctional compounds in developing novel therapeutic agents. The structural motif of 3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide incorporates elements that are known to enhance binding affinity and selectivity towards biological targets. Specifically, the cyanophenyl group and the thiophenyl-pyridine scaffold are critical for modulating interactions with enzymes and receptors, making this compound a promising candidate for further exploration.
In the context of drug development, the compound’s design reflects a strategic approach to optimize pharmacokinetic and pharmacodynamic properties. The amide linkage in the molecule not only contributes to its solubility but also allows for modifications that can fine-tune its metabolic stability. This balance is essential for ensuring efficacy while minimizing side effects, a cornerstone principle in modern pharmaceutical design.
Current studies in medicinal chemistry have demonstrated that derivatives of pyridine-thiophene hybrids exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in 3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide positions it as a versatile scaffold for generating structurally diverse analogs with tailored biological profiles. Such analogs could potentially address unmet medical needs by targeting specific disease pathways.
The synthesis of this compound involves sophisticated organic transformations that highlight the intersection of organic synthesis and medicinal chemistry. The introduction of the cyanophenyl group and the thiophenyl-pyridine moiety requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been instrumental in constructing this complex molecule efficiently.
From a biological activity perspective, preliminary investigations suggest that 3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide may interact with key enzymes involved in signal transduction and metabolic processes. The cyanide functionality, while requiring careful handling due to its reactivity, offers potential for covalent binding studies that could elucidate mechanisms of action. Similarly, the thiophene ring is known to influence electronic properties, which could be leveraged for designing molecules with enhanced binding affinity.
The compound’s potential extends beyond traditional pharmaceutical applications into areas such as neuroscience and immunology, where modulating neuronal communication and immune responses is crucial. The structural features present in this molecule align well with targets implicated in neurodegenerative diseases and autoimmune disorders. By leveraging computational modeling techniques, researchers can predict how modifications to this scaffold might enhance therapeutic efficacy.
Regulatory considerations play a pivotal role in advancing compounds like 3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide through clinical development pipelines. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological assessments are essential steps before transitioning from preclinical to human trials. Collaborations between synthetic chemists, biologists, and regulatory experts are necessary to navigate these complexities effectively.
The integration of high-throughput screening (HTS) technologies has accelerated the identification of lead compounds from libraries like those containing derivatives of this scaffold. HTS allows for rapid evaluation of thousands of compounds against various biological assays, enabling researchers to pinpoint promising candidates more efficiently than traditional methods alone. This approach aligns well with modern drug discovery strategies aimed at reducing time-to-market while maintaining high standards of safety and efficacy.
Future directions for research on 3-(4-cyanophenyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide include exploring its role as a prodrug or an intermediate for more complex molecules. The flexibility offered by its core structure allows for further derivatization without compromising key functional aspects. Such modifications could lead to novel therapeutic entities with improved pharmacological profiles suited for treating a range of diseases.
In conclusion, the compound with CAS no. 2034595-95-2 exemplifies how innovative molecular design can yield promising candidates for drug development. Its unique structural features make it an attractive scaffold for generating next-generation therapeutics targeting diverse diseases. As research progresses, continued investigation into its biological activities will likely uncover new opportunities for medical intervention across multiple therapeutic areas.
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